3-(3-Chlorophenyl)-1,1-diisobutylurea 3-(3-Chlorophenyl)-1,1-diisobutylurea
Brand Name: Vulcanchem
CAS No.: 82744-87-4
VCID: VC11050213
InChI: InChI=1S/C15H23ClN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-7-5-6-13(16)8-14/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)
SMILES:
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol

3-(3-Chlorophenyl)-1,1-diisobutylurea

CAS No.: 82744-87-4

Cat. No.: VC11050213

Molecular Formula: C15H23ClN2O

Molecular Weight: 282.81 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-1,1-diisobutylurea - 82744-87-4

Specification

CAS No. 82744-87-4
Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
IUPAC Name 3-(3-chlorophenyl)-1,1-bis(2-methylpropyl)urea
Standard InChI InChI=1S/C15H23ClN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-7-5-6-13(16)8-14/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)
Standard InChI Key BSBKYEVXYCTQTH-UHFFFAOYSA-N
Canonical SMILES CC(C)CN(CC(C)C)C(=O)NC1=CC(=CC=C1)Cl

Introduction

3-(3-Chlorophenyl)-1,1-diisobutylurea is a chemical compound with the molecular formula C15H23ClN2O. It is also known as 3-(3-chlorophenyl)-1,1-bis(2-methylpropyl)urea, and its CAS number is 82744-87-4 . This compound has been studied for various applications, including its role as a non-peptide antagonist of the bradykinin B1 receptor.

Bradykinin B1 Receptor Antagonist

3-(3-Chlorophenyl)-1,1-diisobutylurea has been identified as a potent antagonist of the bradykinin B1 receptor. It exhibits high binding affinity for this receptor and effectively inhibits des-Arg9-BK-induced responses in various in vitro and in vivo models.

Scaffold for Antimicrobial Derivatives

This compound serves as a central scaffold in synthesizing novel oxazolidinone derivatives containing a thieno-pyridine ring system. These derivatives have been evaluated for their antimicrobial activity against Gram-positive bacteria.

GHS Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed (H302) and toxic to aquatic life with long-lasting effects (H411) . The safety data sheet includes precautions such as P264, P270, P273, P301+P317, P330, P391, and P501.

Hazard Classes and Categories

It falls under Acute Tox. 4 and Aquatic Chronic 2 categories, indicating moderate acute toxicity and severe long-term aquatic toxicity .

Synthesis

While specific synthesis methods for 3-(3-Chlorophenyl)-1,1-diisobutylurea are not detailed in the available literature, it is typically synthesized through reactions involving isobutylamine and 3-chlorophenyl isocyanate.

Availability

The compound is available from chemical suppliers like Sigma-Aldrich, where it can be purchased in various quantities .

Data Table: Key Information on 3-(3-Chlorophenyl)-1,1-diisobutylurea

PropertyDescription
Molecular FormulaC15H23ClN2O
CAS Number82744-87-4
Molecular WeightNot specified
GHS ClassificationH302, H411
Biological ActivityBradykinin B1 receptor antagonist
SynthesisTypically involves isobutylamine and 3-chlorophenyl isocyanate
AvailabilityAvailable from Sigma-Aldrich

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